Protopseudohypericin

Descripción general

Descripción

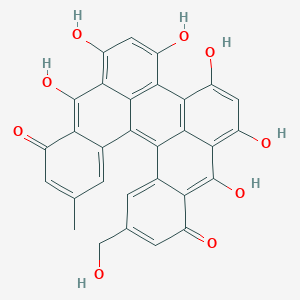

Protopseudohypericin is a naturally occurring naphthodianthrone found in the St. John’s Wort family of plants, particularly in Hypericum perforatum . It is closely related to hypericin and pseudohypericin, sharing similar structural features and biological activities . This compound is known for its potential antiviral and antidepressant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Protopseudohypericin can be synthesized through the oxidation of protohypericin . The process involves the oxidation of the methyl group of protohypericin to form this compound . This reaction typically requires specific conditions to ensure the stability and purity of the compound.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Hypericum perforatum plants . The extraction process must be conducted without light exposure to prevent the conversion of this compound to pseudohypericin . High-performance liquid chromatography (HPLC) is commonly used for the purification and determination of this compound .

Types of Reactions:

Oxidation: this compound is formed through the oxidation of protohypericin.

Photoactivation: When exposed to light, this compound can be converted into pseudohypericin.

Common Reagents and Conditions:

Oxidizing Agents: Used in the oxidation of protohypericin to form this compound.

Light Exposure: Necessary for the photoactivation process.

Major Products Formed:

Pseudohypericin: Formed from the photoactivation of this compound.

Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT)

Protopseudohypericin is recognized for its photodynamic properties, which are leveraged in cancer treatment. Photodynamic therapy involves the administration of a photosensitizing agent followed by exposure to light, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.

- Mechanism of Action : this compound generates singlet oxygen upon light activation, which is crucial for its cytotoxic effects on tumor cells. This mechanism has been extensively documented, indicating its potential as a potent photodynamic agent .

- Case Studies : Research indicates that this compound can effectively target various cancer cell lines. For instance, studies have shown significant reductions in cell viability in breast and prostate cancer models when treated with this compound under light exposure .

Antiviral Properties

This compound has demonstrated antiviral activity against several viruses, including retroviruses.

Antimicrobial Activity

Beyond its antiviral properties, this compound exhibits antimicrobial effects against various pathogens.

- Studies on Efficacy : Research has indicated that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness in inhibiting bacterial growth makes it a candidate for further exploration in treating bacterial infections .

Other Therapeutic Applications

The compound's diverse biological activities extend to other areas:

- Antidepressant Effects : Similar to hypericin, this compound may contribute to the antidepressant effects attributed to St. John's Wort. Studies suggest that these compounds may modulate neurotransmitter levels and exert neuroprotective effects .

- Potential in Chronic Disease Management : The antioxidant properties of this compound position it as a potential candidate for managing chronic diseases characterized by oxidative stress.

Data Summary Table

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Photodynamic Therapy | Generates ROS upon light activation | Induces apoptosis in various cancer cell lines |

| Antiviral Properties | Inhibits viral replication | Effective against HIV and retroviruses |

| Antimicrobial Activity | Disrupts bacterial cell walls | Significant activity against Gram-positive bacteria |

| Antidepressant Effects | Modulates neurotransmitter levels | Potential neuroprotective effects |

Mecanismo De Acción

The mechanism of action of protopseudohypericin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of monoamine oxidase and the modulation of neurotransmitter levels . Additionally, its photoreactive properties allow it to generate reactive oxygen species upon light exposure, which can contribute to its antiviral and anticancer activities .

Comparación Con Compuestos Similares

Hypericin: Another naphthodianthrone found in Hypericum perforatum with similar antiviral and antidepressant properties.

Pseudohypericin: Closely related to protopseudohypericin and formed through its photoactivation.

Protohypericin: The precursor to this compound, which undergoes oxidation to form the latter.

Uniqueness: this compound is unique due to its specific photoreactive properties and its role as an intermediate in the biosynthesis of other naphthodianthrones . Its ability to generate reactive oxygen species upon light exposure distinguishes it from other similar compounds .

Actividad Biológica

Protopseudohypericin is a naphthodianthrone compound derived from Hypericum perforatum, commonly known as St. John's Wort. This compound, along with its derivatives like pseudohypericin and hypericin, has garnered attention for its diverse biological activities, including antitumor, antiviral, and antidepressant properties. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is synthesized through a series of biochemical reactions involving precursors such as emodin and protohypericin. The biosynthetic pathway begins with the oxidation of emodin anthrone to emodin, which subsequently undergoes condensation reactions leading to the formation of this compound. This compound can be converted to pseudohypericin under specific conditions, particularly in the presence of light .

Table 1: Biosynthetic Pathway of this compound

| Step | Precursor | Product | Enzyme/Process |

|---|---|---|---|

| 1 | Emodin anthrone | Emodin | Emodinanthrone-oxygenase |

| 2 | Emodin | Protohypericin | Photoactivation |

| 3 | Protohypericin | This compound | Light exposure |

| 4 | This compound | Pseudohypericin | Light exposure |

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. It has been shown to induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways involved in cell survival .

Case Study: Anticancer Activity

A study focused on the effects of this compound on human breast cancer cells (MCF-7) demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to increased ROS production and activation of the intrinsic apoptotic pathway.

Antiviral Properties

This compound has also been evaluated for its antiviral properties. It has demonstrated efficacy against several viruses, including HIV and herpes simplex virus (HSV). The compound's mechanism involves the inhibition of viral replication and interference with viral entry into host cells .

Antidepressant Activity

The antidepressant effects of this compound are closely linked to its ability to modulate neurotransmitter levels, particularly serotonin. Clinical studies have indicated that compounds derived from Hypericum perforatum, including this compound, may be effective in treating mild to moderate depression .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antitumor | Induction of apoptosis via ROS generation | , |

| Antiviral | Inhibition of viral replication | , |

| Antidepressant | Modulation of serotonin levels | , |

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest that these naphthodianthrones are well-absorbed and can cross biological membranes effectively. Safety assessments indicate that this compound has a favorable safety profile when used at therapeutic doses; however, potential side effects such as photosensitivity should be monitored during treatment .

Análisis De Reacciones Químicas

Biosynthetic Pathway

Protopseudohypericin originates from the polyketide biosynthetic pathway. Key steps include:

-

Precursor formation : Emodin anthrone undergoes oxidation to emodin, followed by dimerization to form protohypericin.

-

Methyl group oxidation : Protohypericin’s methyl group is oxidized to yield this compound .

-

Photoconversion : this compound is converted to pseudohypericin under light exposure .

Photochemical Reactions

Light exposure triggers structural transformations:

Reaction Mechanism

-

Radical-mediated process : this compound undergoes free-radical reactions when irradiated, leading to pseudohypericin formation .

-

Quantitative conversion : Studies show a direct stoichiometric relationship where this compound loss correlates with pseudohypericin gain .

Experimental Data (Relative Response Factor, RRF)

| Sample Type | Avg. RRF (this compound → Pseudohypericin) | RSD (%) |

|---|---|---|

| Calibration extracts | 2.712 | 9.043 |

| Plant materials | 2.851 | 9.043 |

| Finished products | 2.500 | 9.043 |

Data derived from HPLC analyses tracking photoconversion .

Analytical Quantification Methods

To avoid light-induced hyperforin degradation, this compound is mathematically converted using experimentally derived RRFs:

Key Formula

Example Calculation

For a sample with:

-

This compound decrease: 6.359 area units

-

Pseudohypericin increase: 207.79 area units

This approach ensures proto compounds are included in total naphthodianthrone calculations without light exposure .

Stability and Reactivity

-

Light sensitivity : this compound degrades rapidly under light, necessitating amber glassware and darkroom handling .

-

Matrix effects : Botanical extracts moderate free-radical reactions via flavonoids and hyperforin, preventing complete naphthodianthrone degradation .

-

Low protohypericin contribution : In finished products, this compound accounts for <5% of total naphthodianthrones due to near-complete photoconversion during processing .

Structural and Tautomeric Influences

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying protopseudohypericin in plant extracts?

this compound can be identified and quantified using liquid chromatography-mass spectrometry (LC-MS) with optimized parameters. For example, LC-MS analysis of Hypericum perforatum extracts using a C18 column and negative ion mode achieves a mass accuracy of ±2 ppm, with this compound detected at m/z 521.082 ([M − H]⁻) . MALDI-HRMS imaging is also effective for spatial localization in plant tissues, resolving this compound in dark glands of H. annulatum leaves .

Example LC-MS parameters :

| Compound | Retention Time (min) | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| This compound | 4.4 | 521.09 | 0.86 |

Q. What are the biosynthetic precursors of this compound, and how can their pathways be studied?

this compound is derived from emodin anthrone , a precursor shared with hypericin biosynthesis. Pathway analysis involves isotopic labeling or gene expression profiling of enzymes like polyketide synthases (PKS) in Hypericum species. Structural elucidation via HRMS/MS confirms intermediate compounds, such as skyrin and its glucosides, which are critical for pathway validation .

Q. How does this compound localize within plant tissues, and what techniques validate this?

MALDI-HRMS imaging at 20 µm resolution reveals this compound accumulation in dark glands of Hypericum leaves. Comparative studies across species (e.g., H. annulatum vs. H. bupleuroides) show tissue-specific localization, corroborated by HPLC-HRMS to confirm absence/presence .

Advanced Research Questions

Q. How to resolve contradictions in this compound occurrence across Hypericum species?

Discrepancies (e.g., absence in H. bupleuroides vs. high levels in advanced Hypericum sections ) require chemotaxonomic analysis combined with phylogenetic profiling . Use PCA loadings to group metabolites, distinguishing this compound from co-occurring anthraquinones . Validate findings with LC-MS/MS and reference standards.

Q. What experimental designs ensure reproducibility in this compound studies?

Follow guidelines for detailed method reporting :

- Specify extraction protocols (solvent, temperature, light exposure to prevent photodegradation) .

- Include supporting information for novel methods (e.g., MALDI matrix composition) .

- Validate results across ≥3 biological replicates and report mass accuracy thresholds (e.g., ±2 ppm) .

Q. How do environmental factors influence this compound yield, and how can this be modeled?

Conduct multivariate experiments varying light intensity, altitude, and harvest time. Use response surface methodology (RSM) to model interactions. For example, light exposure increases pseudohypericin:this compound ratios due to photoconversion .

Q. What strategies differentiate this compound from structural analogs like protohypericin?

Employ high-resolution tandem MS with collision-induced dissociation (CID). This compound ([M−H]⁻ m/z 521.082) fragments differently than protohypericin (m/z 505.091), with distinct neutral losses (e.g., −16 Da for methyl groups) .

Q. Can endophytic fungi synthesize this compound, and how can this be investigated?

Screen fungal isolates from Hypericum species via genome mining for PKS genes. Use HPLC-HRMS to detect this compound in fungal extracts. Comparative genomics can identify horizontal gene transfer (HGT) events linked to biosynthesis .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on this compound stability during extraction?

Discrepancies may arise from photodegradation or solvent polarity. Implement light-controlled extraction chambers and test solvents (e.g., methanol vs. ethanol). Quantify degradation products via stability-indicating assays .

Q. Why do some studies fail to detect this compound in certain Hypericum taxa?

This may reflect phylogenetic constraints (e.g., absence in primitive Hypericum sections) or analytical sensitivity limits. Apply SPE pre-concentration or derivatization to enhance detection. Validate with authenticated voucher specimens to confirm species identity .

Propiedades

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5-(hydroxymethyl)-24-methylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O9/c1-9-2-11-19(13(32)3-9)29(38)25-17(36)6-15(34)23-24-16(35)7-18(37)26-28(24)22(21(11)27(23)25)12-4-10(8-31)5-14(33)20(12)30(26)39/h2-7,31,34-39H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBECZWWSHDRKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)CO)C2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202695 | |

| Record name | Protopseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54328-09-5 | |

| Record name | Protopseudohypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054328095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protopseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protopseudohypericin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHJ45RLC3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.